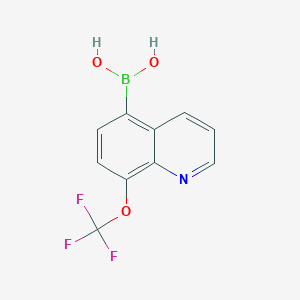

8-Trifluoromethoxyquinoline-5-boronic acid

Description

Properties

IUPAC Name |

[8-(trifluoromethoxy)quinolin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)6-2-1-5-15-9(6)8/h1-5,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAZERWIWJDFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674737 | |

| Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-46-2 | |

| Record name | B-[8-(Trifluoromethoxy)-5-quinolinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Trifluoromethoxyquinoline-5-boronic Acid: Chemical Properties & Synthetic Utility

This technical guide provides a comprehensive analysis of 8-Trifluoromethoxyquinoline-5-boronic acid , a specialized organoboron intermediate used in the synthesis of fluoro-pharmaceuticals and agrochemicals.

CAS Number: 1089179-11-2

Molecular Formula:

Executive Technical Summary

8-Trifluoromethoxyquinoline-5-boronic acid represents a "privileged scaffold" in medicinal chemistry, combining the bioactivity of the quinoline ring with the unique physicochemical properties of the trifluoromethoxy (

Core Utility:

-

Bioisosterism: The

group acts as a lipophilic, metabolically stable bioisostere for methoxy ( -

Scaffold Functionalization: Serves as the nucleophilic partner in Suzuki-Miyaura cross-couplings to generate 5-aryl-8-trifluoromethoxyquinolines.

-

Fluorescence: Quinoline boronic acids often exhibit pH-dependent fluorescence, useful for chemosensing applications.

Chemical Structure & Electronic Profile[2]

The reactivity of this molecule is defined by the interplay between three functional zones: the pyridine-like nitrogen, the trifluoromethoxy tail, and the boronic acid head.

The Trifluoromethoxy Effect ( )

The

-

Electronic Withdrawal: The

group is strongly electron-withdrawing by induction ( -

Conformation: The

bond typically adopts an orthogonal conformation relative to the aromatic ring to minimize dipole repulsion with the ring electrons. This "out-of-plane" bulk can restrict rotation in biaryl products, potentially inducing atropisomerism in hindered couplings. -

Lipophilicity: The Hansch

value for

Boronic Acid Stability & Speciation

Like most heteroaryl boronic acids, this compound exists in equilibrium between three forms depending on solvent and pH:

-

Free Acid:

(Predominant in moist/protic conditions). -

Boroxine Anhydride: A cyclic trimer formed upon dehydration (common in dry solid storage).

-

Boronate Anion:

(The active species in Suzuki coupling).

Protodeboronation Risk: The electron-deficient nature of the quinoline ring (exacerbated by

Caption: Electronic influence map showing the inductive deactivation of the ring by the OCF3 group.

Synthesis & Manufacturing Routes

Direct trifluoromethoxylation of quinolines is synthetically challenging. Therefore, the most robust manufacturing route typically proceeds via the functionalization of a pre-existing 8-trifluoromethoxyquinoline scaffold.

Recommended Synthetic Pathway

-

Precursor: Start with 8-(trifluoromethoxy)quinoline .

-

Regioselective Bromination: Electrophilic aromatic substitution of quinolines occurs preferentially at the 5 and 8 positions. Since position 8 is blocked, bromination with NBS (N-Bromosuccinimide) in acetic acid selectively targets position 5.

-

Miyaura Borylation: Palladium-catalyzed cross-coupling of the aryl bromide with Bis(pinacolato)diboron (

), followed by oxidative hydrolysis.

Caption: Step-wise synthetic workflow from the parent quinoline to the boronic acid.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is optimized for electron-deficient heteroaryl boronic acids, utilizing a hindered biaryl phosphine ligand (XPhos) to prevent catalyst poisoning by the quinoline nitrogen.

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Nucleophile: 8-Trifluoromethoxyquinoline-5-boronic acid (1.2 equiv)

-

Catalyst:

(1 mol%) -

Ligand: XPhos (2 mol%)

-

Base:

(2.0 equiv, 1M aqueous solution) -

Solvent: n-Butanol or 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a reaction vial with the aryl bromide, boronic acid,

, and XPhos. -

Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed solvent and the aqueous base via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor conversion via LC-MS (Look for product mass; disappearance of bromide).

-

Note: Do not overheat (>100°C) to avoid protodeboronation of the quinoline.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). The product is likely UV-active and may fluoresce.

Stability & Handling Data

| Property | Specification | Notes |

| Storage Temp | 2–8°C | Hygroscopic; store under inert gas if possible. |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexanes). |

| Stability | Acid Sensitive | Avoid strong acids; C-B bond cleavage occurs. |

| Safety | Irritant | Dust mask required. Avoid contact with eyes. |

Medicinal Chemistry Applications

1. Metabolic Blocking:

The C5 position of quinoline is a metabolic "hotspot" for oxidation by Cytochrome P450 enzymes. Substituting this position with an aryl group (via the boronic acid) blocks this site. Furthermore, the C8-

2. Lipophilicity Modulation:

The

3. Kinase Inhibition:

Quinoline cores are frequent scaffolds in kinase inhibitors (e.g., Bosutinib). The 8-position is often solvent-exposed in the ATP binding pocket; the

References

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

- Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties. ChemMedChem, 4(11), 1769-1780. (Source for electronic and lipophilic properties of OCF3).

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol grounding).

-

Billard, T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (PMC). Retrieved from [Link] (Note: Link directs to general fluorinated medicinal chemistry review).

Sources

An In-depth Technical Guide to 8-Trifluoromethoxyquinoline-5-boronic acid: A Versatile Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Trifluoromethoxyquinoline-5-boronic acid, a specialized chemical intermediate with significant potential in medicinal chemistry and materials science. We will delve into its unique structural attributes, physicochemical properties, and a detailed, field-proven synthetic pathway. Furthermore, this guide will explore its primary application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and provide a detailed experimental protocol. The document concludes with essential safety and handling information and a curated list of references to support further research and application.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to antimicrobial.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a trifluoromethoxy (-OCF3) group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] When combined with a boronic acid moiety, a versatile functional group for carbon-carbon bond formation, the resulting molecule, 8-Trifluoromethoxyquinoline-5-boronic acid, emerges as a highly valuable building block for the synthesis of novel and complex molecular architectures.[4]

Molecular Structure and Physicochemical Properties

The structure of 8-Trifluoromethoxyquinoline-5-boronic acid is characterized by a quinoline core substituted with a trifluoromethoxy group at the 8-position and a boronic acid at the 5-position.

Molecular Structure:

Caption: Chemical structure of 8-Trifluoromethoxyquinoline-5-boronic acid.

Table 1: Physicochemical Properties of 8-Trifluoromethoxyquinoline-5-boronic acid

| Property | Value | Source |

| CAS Number | 1089179-11-2, 1072951-46-2 | [3] |

| Molecular Formula | C₁₀H₇BF₃NO₃ | [3] |

| Molecular Weight | 257.97 g/mol | Calculated |

| Appearance | White to off-white solid (inferred) | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol (inferred) | N/A |

The trifluoromethoxy group is a strong electron-withdrawing group, which influences the electronic properties of the quinoline ring and the acidity of the boronic acid moiety.[5][6] This electronic modulation can be advantageous in tuning the reactivity of the molecule in cross-coupling reactions.

Synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid

A robust and logical synthetic route to 8-Trifluoromethoxyquinoline-5-boronic acid can be designed based on well-established organometallic methodologies. A plausible two-step synthesis starting from a suitable halogenated quinoline precursor is outlined below. The causality behind this experimental choice lies in the reliability and high functional group tolerance of palladium-catalyzed borylation reactions.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for 8-Trifluoromethoxyquinoline-5-boronic acid.

Step 1: Synthesis of 5-Bromo-8-(trifluoromethoxy)quinoline (Intermediate)

The initial step involves the regioselective bromination of 8-(trifluoromethoxy)quinoline. The trifluoromethoxy group at the 8-position directs the electrophilic substitution to the 5- and 7-positions. By controlling the reaction conditions, preferential bromination at the 5-position can be achieved.

Experimental Protocol:

-

To a solution of 8-(trifluoromethoxy)quinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-8-(trifluoromethoxy)quinoline.

Step 2: Synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid (Final Product)

The final step is a palladium-catalyzed Miyaura borylation of the intermediate 5-Bromo-8-(trifluoromethoxy)quinoline. This reaction utilizes a palladium catalyst with a suitable phosphine ligand to facilitate the coupling of the aryl bromide with a boron source, typically bis(pinacolato)diboron.

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-Bromo-8-(trifluoromethoxy)quinoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by silica gel chromatography. Purify the crude boronic acid by recrystallization or chromatography to yield 8-Trifluoromethoxyquinoline-5-boronic acid.

Applications in Drug Discovery and Materials Science

The primary utility of 8-Trifluoromethoxyquinoline-5-boronic acid lies in its application as a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many biologically active compounds and functional materials.[4]

Logical Framework for Application:

Caption: Application workflow of 8-Trifluoromethoxyquinoline-5-boronic acid.

Exemplary Suzuki-Miyaura Coupling Protocol

This protocol provides a generalized procedure for the coupling of 8-Trifluoromethoxyquinoline-5-boronic acid with an aryl or heteroaryl halide.

Materials:

-

8-Trifluoromethoxyquinoline-5-boronic acid

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Step-by-Step Methodology:

-

To a reaction vessel, add 8-Trifluoromethoxyquinoline-5-boronic acid (1.2 eq), the aryl/heteroaryl halide (1.0 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add the palladium catalyst (0.02-0.10 eq) and the solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl/heteroaryl quinoline derivative.

Safety and Handling

As a professional in the field, it is imperative to handle all chemical reagents with appropriate safety precautions. While a specific safety data sheet (SDS) for 8-Trifluoromethoxyquinoline-5-boronic acid is not widely available, the following guidelines are based on data for structurally related compounds.

Table 2: Hazard Information for Structurally Related Compounds

| Compound Class | GHS Hazard Statements |

| Aryl Boronic Acids | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Fluorinated Aromatic Compounds | May be harmful if inhaled or in contact with skin. May cause eye and respiratory tract irritation. |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

8-Trifluoromethoxyquinoline-5-boronic acid is a strategically designed building block that holds considerable promise for advancements in drug discovery and materials science. Its unique combination of a quinoline core, a trifluoromethoxy group, and a versatile boronic acid moiety makes it an invaluable tool for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, and its primary application in Suzuki-Miyaura cross-coupling reactions. By leveraging the information and protocols presented herein, researchers can effectively incorporate this powerful intermediate into their synthetic strategies to explore new frontiers in chemical and biological research.

References

- Chen, Y., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(1), 135.

- Vale, J. A., et al. (2020).

- Al-Ostoot, F. H., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Chemical Sciences, 4(1), 80-92.

- Gozdalik, J. T., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 847.

- Grzegorzewska, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.

Sources

- 1. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 8-Trifluoromethoxyquinoline-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of 8-trifluoromethoxyquinoline-5-boronic acid, a key building block in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step procedure but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the synthetic pathway.

Introduction: The Significance of 8-Trifluoromethoxyquinoline-5-boronic Acid

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, forming the core of numerous pharmaceuticals. The introduction of a trifluoromethoxy group (-OCF₃) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Coupled with the versatile reactivity of the boronic acid functional group, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, 8-trifluoromethoxyquinoline-5-boronic acid emerges as a highly valuable intermediate for the synthesis of complex organic molecules.[1][2][3] Its application spans the development of novel therapeutics, agrochemicals, and advanced materials.[1]

This guide will detail a robust, multi-step synthesis of 8-trifluoromethoxyquinoline-5-boronic acid, starting from the readily available 8-hydroxyquinoline. Each step is elucidated with expert insights into the reaction mechanisms and critical parameters for success.

Overall Synthetic Scheme

The synthesis of 8-trifluoromethoxyquinoline-5-boronic acid can be envisioned through a four-step sequence starting from 8-hydroxyquinoline. This pathway involves the introduction of the trifluoromethoxy group, followed by regioselective bromination, and finally, the conversion of the bromo-substituent to the desired boronic acid.

Figure 1: Proposed synthetic pathway for 8-trifluoromethoxyquinoline-5-boronic acid.

Part 1: Synthesis of the Precursor - 5-Bromo-8-(trifluoromethoxy)quinoline

Step 1 & 2: Trifluoromethoxylation of 8-Hydroxyquinoline

The initial step involves the conversion of the hydroxyl group of 8-hydroxyquinoline to a trifluoromethoxy group. This is a challenging transformation that requires specific reagents to generate the trifluoromethoxide precursor. A common method involves the reaction of a phenoxide with a suitable trifluoromethylating agent.

Experimental Protocol:

-

Formation of the Quinolinate Salt: To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sodium 8-quinolinate.

-

Trifluoromethoxylation: In a separate, well-ventilated fume hood and with appropriate safety precautions, prepare a source of difluorocarbene. A common method is the reaction of a suitable precursor like bromochlorodifluoromethane (BrCF₂Cl) or trifluoromethyl-trimethylsilane (TMSCF₃) with a fluoride source or by thermal decomposition. The generated difluorocarbene will react with the quinolinate. For this protocol, we will utilize BrCF₂Cl. Cool the solution of sodium 8-quinolinate to 0 °C and slowly bubble bromochlorodifluoromethane gas through the solution. Alternatively, add a solution of BrCF₂Cl in DMF dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 8-(trifluoromethoxy)quinoline, can be purified by column chromatography on silica gel.

Causality and Expert Insights:

-

The formation of the sodium salt of 8-hydroxyquinoline is crucial to increase the nucleophilicity of the oxygen atom for the subsequent reaction.

-

The trifluoromethoxylation step is the most critical and potentially hazardous part of this synthesis. The reagents used to generate difluorocarbene are often gaseous and require careful handling. The reaction conditions must be strictly controlled to avoid side reactions.

Step 3: Regioselective Bromination

The next step is the bromination of 8-(trifluoromethoxy)quinoline at the 5-position. The quinoline ring is activated towards electrophilic substitution, and the directing effects of the trifluoromethoxy group and the ring nitrogen will favor substitution at the 5- and 7-positions. Careful control of the reaction conditions is necessary to achieve high regioselectivity.

Experimental Protocol:

-

Reaction Setup: To a solution of 8-(trifluoromethoxy)quinoline (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C.

-

Bromination: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 5-bromo-8-(trifluoromethoxy)quinoline can be purified by recrystallization or column chromatography.

Causality and Expert Insights:

-

The use of concentrated sulfuric acid as a solvent protonates the quinoline nitrogen, which deactivates the heterocyclic ring towards electrophilic attack and enhances the directing effect of the trifluoromethoxy group to the 5-position.

-

NBS is a convenient and safer alternative to liquid bromine for this transformation.

Part 2: Synthesis of 8-Trifluoromethoxyquinoline-5-boronic Acid

Step 4: Borylation of 5-Bromo-8-(trifluoromethoxy)quinoline

The final step is the conversion of the bromo-substituent to a boronic acid group. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.[4][5]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 5-bromo-8-(trifluoromethoxy)quinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.[4][5]

-

Borylation: To the resulting organolithium species, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again keeping the temperature below -70 °C.[4]

-

Work-up and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH ~2 with 2 M HCl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. The boronic acid may be soluble in both the organic and aqueous layers depending on the pH. It is often beneficial to extract at both acidic and neutral pH. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 8-trifluoromethoxyquinoline-5-boronic acid can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water or isopropanol/water).[6]

Causality and Expert Insights:

-

The extremely low temperature (-78 °C) is crucial to prevent side reactions of the highly reactive organolithium intermediate.

-

Anhydrous conditions are absolutely essential for the success of this reaction, as any moisture will quench the organolithium species.

-

Triisopropyl borate is used as the boron source. Upon hydrolysis, it forms the desired boronic acid.

-

Boronic acids can sometimes be challenging to purify due to their tendency to form trimeric anhydrides (boroxines). Recrystallization is often the most effective method for obtaining a pure product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

Technical Whitepaper: 8-(Trifluoromethoxy)quinolin-5-ylboronic Acid

This technical guide is structured as a high-level whitepaper designed for medicinal chemists and process scientists. It synthesizes the chemical logic, synthetic utility, and handling protocols for 8-(Trifluoromethoxy)quinolin-5-ylboronic acid .

A Strategic Scaffold for Fluorinated Heterocycles in Drug Discovery

Executive Summary

8-(Trifluoromethoxy)quinolin-5-ylboronic acid (CAS: 1072951-46-2) represents a high-value molecular scaffold in modern medicinal chemistry. It combines the pharmacophoric utility of the quinoline ring with two critical functionalities:

-

The 8-Trifluoromethoxy (

) Group: A "super-halogen" motif that enhances lipophilicity ( -

The 5-Boronic Acid (

) Moiety: A versatile synthetic handle for Suzuki-Miyaura cross-coupling or a reversible covalent warhead for targeting serine proteases.

This guide details the physicochemical rationale for using this scaffold, its synthetic genesis, and a validated protocol for its application in C-C bond formation.

Structural & Electronic Architecture

The "Super-Halogen" Effect

The strategic placement of the trifluoromethoxy group at the C8 position is not merely decorative. It fundamentally alters the electronic landscape of the quinoline core.

-

Electronic Vectors: The

group exerts a strong inductive electron-withdrawing effect ( -

Conformational Lock: The

group often adopts a conformation orthogonal to the aromatic plane to minimize dipole repulsion with the quinoline nitrogen lone pair, adding a unique 3D vector to the molecule.

The C5-Boronic Handle

Position C5 is the "soft" nucleophilic site of the quinoline ring (para to the nitrogen). Functionalizing this position allows for the extension of the molecular scaffold into the "long axis," a common requirement for kinase inhibitors (e.g., Type I/II inhibitors binding to the hinge region).

Visualization: Retrosynthetic Logic

The following diagram illustrates the logical disconnection of the molecule and its electronic properties.

Figure 1: Retrosynthetic analysis and functional group utility of the target scaffold.

Synthetic Pathways[2][3]

While the compound is commercially available, understanding its genesis is crucial for troubleshooting impurity profiles (e.g., debrominated byproducts).

Route A: The Halogen-Lithium Exchange (Standard)

This is the most reliable method for generating the boronic acid from the bromide precursor.

-

Precursor Synthesis: 8-(Trifluoromethoxy)quinoline is brominated at the C5 position using N-Bromosuccinimide (NBS) in acetonitrile. The C5 position is electronically favored for Electrophilic Aromatic Substitution (EAS) over the deactivated pyridine ring.

-

Borylation:

-

Reagents:

-Butyllithium ( -

Conditions: Cryogenic (

), THF solvent. -

Mechanism: Lithium-Halogen exchange generates the C5-lithio species, which attacks the borate ester. Acidic hydrolysis yields the free boronic acid.

-

Route B: Miyaura Borylation (Scalable)

For larger scales where cryogenic conditions are difficult:

-

Catalyst:

. -

Reagent: Bis(pinacolato)diboron (

). -

Outcome: Yields the pinacol ester, which is often more stable than the free acid and can be used directly or hydrolyzed.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 8-(trifluoromethoxy)quinolin-5-ylboronic acid with a generic aryl halide (

Reagents & Materials

| Reagent | Equivalents | Role |

| Boronic Acid (Start) | 1.2 eq | Nucleophile |

| Aryl Halide (R-Br/I) | 1.0 eq | Electrophile |

| Pd(dppf)Cl₂[1]·DCM | 0.05 eq | Catalyst (Robust, resists oxidation) |

| K₂CO₃ (2M aq.) | 3.0 eq | Base (Activates Boron) |

| 1,4-Dioxane | [0.1 M] | Solvent (Miscible with water) |

Step-by-Step Methodology

Step 1: System Preparation (The "Oxygen Purge")

-

Rationale: Pd(0) species are sensitive to oxidation. Oxygen leads to homocoupling of the boronic acid and catalyst deactivation.

-

Action: Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and Pd catalyst. Seal the vessel. Evacuate and backfill with Nitrogen (

) or Argon three times.

Step 2: Solvent Degassing

-

Action: Separately, sparge the 1,4-Dioxane and 2M

with a stream of inert gas for 15 minutes. -

Execution: Add the degassed solvents to the reaction vessel via syringe through the septum.

Step 3: Reaction

-

Temperature: Heat to

(oil bath) or -

Monitoring: Check TLC every hour.

-

Endpoint: Disappearance of the Aryl Halide spot.

-

Note: Boronic acids often streak on silica; do not confuse with product.

-

Step 4: Workup & Purification

-

Quench: Dilute with EtOAc and water.

-

Extraction: Wash organic layer with brine. Dry over

. -

Purification: Flash column chromatography.

-

Tip: If the boronic acid persists, wash the organic layer with 1M NaOH (converts excess boronic acid to water-soluble boronate).

-

Mechanistic Workflow (Graphviz)

Figure 2: Catalytic cycle emphasizing the base activation step critical for quinoline boronic acids.

Handling, Stability & Troubleshooting

Protodeboronation

Quinoline boronic acids, particularly those with electron-withdrawing groups (like

-

Mitigation: If yields are low, switch to anhydrous conditions using Cesium Fluoride (CsF) or Potassium Phosphate (

) in dry DMF/Toluene.

Boroxine Formation

Free boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

-

Observation: This appears as a waxy solid or variable melting point.

-

Impact: Boroxines are usually competent in Suzuki couplings (they hydrolyze in situ), but they complicate stoichiometry calculations.

-

Recommendation: Store at

. For precise stoichiometry, convert to the pinacol ester.

Purification Challenges

Amphoteric nature (Basic Quinoline N + Acidic Boronic B) makes these compounds stick to silica gel.

-

Solution: Use reverse-phase chromatography (C18) or add 1% Triethylamine to the normal phase eluent to prevent tailing.

References

-

Medicinal Utility of Trifluoromethoxy Groups

-

General Suzuki Coupling Protocols for Heterocycles

-

Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

-

Stability of Boronic Acids

- Hall, D. G. (Ed.). (2011).

- Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

properties of trifluoromethoxy substituted quinolines

An In-Depth Technical Guide to the Properties and Applications of Trifluoromethoxy-Substituted Quinolines

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its fusion of a benzene and a pyridine ring creates a versatile heterocyclic system with a wide range of biological activities.[2][3] In modern drug design, the strategic incorporation of fluorine-containing functional groups is a key tactic to enhance a molecule's pharmacological profile. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent.[4][5] This guide provides a comprehensive technical overview of trifluoromethoxy-substituted quinolines, synthesizing field-proven insights into their synthesis, core physicochemical properties, and burgeoning therapeutic applications. We will explore the causal relationships behind the unique effects of the -OCF₃ group, detailing its role in modulating lipophilicity, metabolic stability, and electronic character to create drug candidates with improved potency and pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical motif in their work.

The Strategic Advantage of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-halogen" or a bioisostere for groups like chlorine or methyl, but its influence extends far beyond simple steric replacement.[5][6] Its unique combination of properties makes it a powerful tool for fine-tuning drug candidates.[4][7]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[4] This inherent strength, combined with the steric hindrance the -OCF₃ group provides, makes it highly resistant to metabolic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[4] This "metabolic shield" can significantly prolong a drug's half-life and improve its bioavailability.[8][9]

-

Modulated Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, more so than the related trifluoromethyl (-CF₃) group.[4][5] This property is critical for enhancing a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, which can improve absorption and distribution.[5][8]

-

Potent Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -OCF₃ group a strong electron-withdrawing substituent.[6][8] This electronic influence can significantly alter the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds or electrostatic interactions with biological targets.[4]

Synthesis and Characterization

The incorporation of the trifluoromethoxy group into a quinoline scaffold requires specific synthetic strategies, as the trifluoromethoxide anion is notoriously unstable.[4] Methodologies often involve building the quinoline ring from a pre-functionalized aniline precursor.

Common Synthetic Strategies

Classic quinoline syntheses like the Conrad-Limpach, Doebner-von Miller, or Friedländer annulation can be adapted using trifluoromethoxy-substituted anilines as starting materials.[10] A common and versatile approach involves the cyclization of a β-anilino propanoic acid, followed by chlorination and subsequent nucleophilic substitution to install a desired group at the 4-position, a key pharmacophoric site for many biologically active quinolines.[11][12]

Caption: General synthesis workflow for trifluoromethoxy-substituted quinolines.

Representative Protocol: Synthesis of 4-chloro-6-(trifluoromethoxy)quinoline

This protocol describes a generalized procedure for a key intermediate, based on established methodologies.[11]

Step 1: Synthesis of β-(p-trifluoromethoxyanilino)-propanoic acid

-

To a stirred solution of 4-(trifluoromethoxy)aniline in a suitable solvent (e.g., ethanol), add acrylic acid.

-

Heat the mixture at reflux for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired propanoic acid derivative.

Step 2: Cyclization and Chlorination

-

Add the β-(p-trifluoromethoxyanilino)-propanoic acid to an excess of a dehydrating and chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

Heat the mixture cautiously to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel to afford pure 4-chloro-6-(trifluoromethoxy)quinoline.

Step 3: Characterization

-

Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14]

Core Physicochemical Properties: A Quantitative Look

The substitution pattern of the -OCF₃ group on the quinoline ring dictates its physicochemical properties. While experimental data for many specific isomers is sparse, predictions and data from close analogs provide valuable insights.[15]

Caption: Key property modifications imparted by the -OCF₃ group.

Data Presentation: Physicochemical Properties

The following table summarizes available experimental and predicted data for representative trifluoromethoxy and trifluoromethyl quinoline derivatives to facilitate comparison.

| Compound Name | Substitution Pattern | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | XlogP (Predicted) | Source |

| 6-(Trifluoromethoxy)quinolin-4-amine | 6-OCF₃, 4-NH₂ | 228.17 | Not Available | Not Available | 2.8 | [15] |

| 7-(Trifluoromethyl)quinoline | 7-CF₃ | 197.16 | 65-67 | 2.55 | Not Available | [10] |

| 3-(Trifluoromethyl)quinoline-8-carboxylic Acid | 3-CF₃, 8-COOH | 255.18 | 174 | 2.17 (Acidic) | 2.67 | [16] |

| 2-(Trifluoromethyl)quinoline | 2-CF₃ | 197.16 | 58-62 | Not Available | Not Available | [10] |

| 4-Methyl-2-(trifluoromethyl)quinoline | 4-CH₃, 2-CF₃ | 211.19 | 55 | Not Available | Not Available | [17] |

Note: Much of the data for specific trifluoromethoxy derivatives relies on computational prediction due to limited direct experimental literature.[15]

Protocol: Experimental Determination of Lipophilicity (LogP) via Shake-Flask Method

This is a standard, widely accepted method for measuring the partition coefficient of a compound between two immiscible phases.[10]

-

System Preparation: Prepare a two-phase system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Mutually saturate the two solvents by shaking them together vigorously for 24 hours, then allowing them to separate completely.

-

Sample Preparation: Prepare a stock solution of the trifluoromethoxy-substituted quinoline in the phase in which it is more soluble (typically n-octanol) at a known concentration.

-

Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the funnel to stand undisturbed until the n-octanol and aqueous layers have clearly and completely separated.

-

Concentration Measurement: Carefully separate the two layers. Determine the concentration of the quinoline compound in each phase using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Biological Activities and Therapeutic Potential

The quinoline nucleus is a privileged scaffold, and its derivatization with a trifluoromethoxy group has yielded compounds with significant potential in several therapeutic areas.[1][18]

Anticancer Applications

4-Aminoquinolines have been extensively investigated as anticancer agents.[18] They can exert their effects by inhibiting key signaling proteins like receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[18] The trifluoromethoxy group can enhance the potency and drug-like properties of these inhibitors, potentially improving their binding affinity within the ATP-binding pocket of the kinase and increasing their metabolic stability.[4][19]

Caption: Hypothetical inhibition of EGFR signaling by a trifluoromethoxy quinoline.

Antimalarial and Anti-infective Potential

The 4-aminoquinoline core is the basis for famous antimalarial drugs like chloroquine.[1][18] While drug resistance is a major challenge, novel derivatives featuring substituents like the trifluoromethoxy group are being explored.[1][20] The unique electronic and lipophilic properties of the -OCF₃ group could potentially help overcome existing resistance mechanisms or inhibit new parasitic targets.[19] Furthermore, various quinoline derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties, making this scaffold a promising starting point for new anti-infective agents.[3][21]

Conclusion and Future Directions

Trifluoromethoxy-substituted quinolines represent a highly promising class of molecules for drug discovery. The strategic incorporation of the -OCF₃ group confers a unique and advantageous set of physicochemical properties, most notably enhanced metabolic stability and lipophilicity, which are critical for developing effective and durable therapeutic agents.[4][8] While significant progress has been made, particularly in the realm of oncology and anti-infectives, the full potential of this chemical class remains to be explored. Future research should focus on elucidating detailed structure-activity relationships (SAR) for -OCF₃ substitution at various positions on the quinoline ring, exploring novel synthetic methodologies for their efficient production, and expanding investigations into a wider range of biological targets. As our understanding of the nuanced effects of this powerful functional group grows, so too will its application in creating the next generation of innovative medicines.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (n.d.). Benchchem.

- A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. (2021). Ingenta Connect.

- An In-depth Technical Guide on the Physicochemical Properties of 6-(Trifluoromethoxy)quinolin-4-amine. (n.d.). Benchchem.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]. Retrieved from

- Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. (n.d.). ResearchGate.

- Trifluoromethyl group. (n.d.). In Wikipedia.

- Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. (n.d.). RSC Publishing.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: 6-(Trifluoromethoxy)quinolin-4-amine in Medicinal Chemistry. (n.d.). Benchchem.

- Stability and Degradation of 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide. (n.d.). Benchchem.

- 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Review of Its Synthesis, Potential Biological Activity, and Relevant Patents. (n.d.). Benchchem.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.

- Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.

- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. (n.d.). ResearchGate.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.

- Innate C-H trifluoromethylation of heterocycles. (n.d.). PMC.

- Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv.

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies.

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]. Retrieved from

- Quinoline: A versatile heterocyclic. (n.d.). PMC.

- 3-(trifluoromethyl)quinoline-8-carboxylic Acid Properties. (n.d.). EPA CompTox Dashboard.

- 4-methyl-2-(trifluoromethyl)quinoline. (2025). ChemSynthesis.

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). PMC.

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2025). ResearchGate.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). PMC.

- 4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180.

- Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (n.d.). PMC.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CompTox Chemicals Dashboard [comptox.epa.gov]

- 17. chemsynthesis.com [chemsynthesis.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemijournal.com [chemijournal.com]

- 20. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 21. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance and Challenges of 8-Trifluoromethoxyquinoline-5-boronic Acid

An In-depth Technical Guide to the Solubility of 8-Trifluoromethoxyquinoline-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

8-Trifluoromethoxyquinoline-5-boronic acid is a sophisticated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active molecules, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions[1]. The strategic placement of a trifluoromethoxy (-OCF3) group at the 8-position is intended to modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity[2]. The trifluoromethoxy group, with its strong electron-withdrawing nature, can significantly influence the acidity and reactivity of the entire molecule[3][4].

Despite its synthetic utility, the successful application of 8-Trifluoromethoxyquinoline-5-boronic acid in drug discovery and development is contingent upon a thorough understanding of its physical properties, paramount among which is its solubility. Poor solubility can hinder formulation, bioavailability, and the overall efficacy of a potential therapeutic agent. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights and detailed experimental protocols.

I. Physicochemical Properties and Their Influence on Solubility

The solubility of 8-Trifluoromethoxyquinoline-5-boronic acid is a complex interplay of its constituent parts: the quinoline ring system, the boronic acid functional group, and the trifluoromethoxy substituent.

A. The Quinoline Core

The parent quinoline molecule is a weakly basic aromatic heterocycle. It is sparingly soluble in cold water but exhibits increased solubility in hot water and is readily soluble in most organic solvents[5]. This suggests that the quinoline backbone of our target molecule will contribute to its solubility in a range of organic media.

B. The Boronic Acid Group

Boronic acids are known for their ability to form hydrogen bonds, which can enhance solubility in protic solvents. However, they can also self-condense to form less soluble trimeric boroxine anhydrides, a phenomenon that can complicate solubility measurements and formulation efforts[6]. This equilibrium between the monomeric acid and the trimeric anhydride is a critical consideration in solubility studies.

C. The Trifluoromethoxy Substituent

The trifluoromethoxy (-OCF3) group is highly lipophilic and electron-withdrawing. Its presence is expected to increase the overall lipophilicity of the molecule, potentially decreasing its solubility in aqueous media while enhancing it in non-polar organic solvents. The strong inductive effect of the -OCF3 group can also increase the Lewis acidity of the boronic acid, which may affect its interactions with solvents and other molecules in solution[4][7].

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H7BF3NO3 | Based on chemical structure |

| Molecular Weight | ~256.97 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white solid | Typical for small organic molecules |

| Aqueous Solubility | Predicted to be low | Due to the lipophilic quinoline core and -OCF3 group |

| Organic Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and some alcohols (e.g., methanol, ethanol) | Based on the properties of related quinoline-boronic acids and the general solubility of boronic acids[8][9] |

| pKa | Expected to be lower (more acidic) than unsubstituted arylboronic acids | Due to the electron-withdrawing effects of the quinoline ring and the -OCF3 group[3][7] |

II. Factors Influencing the Solubility of 8-Trifluoromethoxyquinoline-5-boronic Acid

The solubility of this molecule is governed by a delicate balance of intermolecular forces. Understanding these factors is crucial for selecting appropriate solvents and developing effective formulation strategies.

Caption: Factors influencing the solubility of 8-Trifluoromethoxyquinoline-5-boronic acid.

III. Experimental Protocol for Solubility Determination

A robust and reproducible method for determining solubility is essential. The following protocol outlines a standard procedure for assessing both kinetic and thermodynamic solubility.

A. Materials and Reagents

-

8-Trifluoromethoxyquinoline-5-boronic acid (as a solid)

-

A range of solvents:

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Toluene

-

-

Vials with screw caps

-

Magnetic stir plate and stir bars

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

pH meter

B. Step-by-Step Methodology

1. Preparation of Stock Solution:

-

Accurately weigh a known mass of 8-Trifluoromethoxyquinoline-5-boronic acid.

-

Dissolve the compound in a suitable solvent in which it is freely soluble (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL). This stock will be used to create a calibration curve for HPLC analysis.

2. Kinetic Solubility Measurement (Shake-flask method):

-

Rationale: This method provides a rapid assessment of solubility under non-equilibrium conditions, which can be relevant to early-stage drug discovery screening.

-

Add an excess amount of the solid compound to a known volume of each test solvent in separate vials.

-

Seal the vials and shake vigorously at a constant temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours).

-

After shaking, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis.

-

Quantify the concentration of the dissolved compound using the pre-established HPLC calibration curve.

3. Thermodynamic Solubility Measurement (Equilibrium method):

-

Rationale: This method determines the true equilibrium solubility, which is crucial for formulation development and biopharmaceutical characterization.

-

Add an excess amount of the solid compound to a known volume of each test solvent in separate vials.

-

Seal the vials and stir the suspensions at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Periodically take samples of the supernatant, centrifuge, and analyze by HPLC. Equilibrium is reached when the concentration of the dissolved compound no longer increases over time.

-

Once at equilibrium, centrifuge the samples, collect the supernatant, and quantify the concentration by HPLC.

4. Addressing Potential Complications:

-

Boroxine Formation: The potential for boroxine formation, especially in aqueous media, can lead to an underestimation of the monomer's solubility[6]. It is advisable to analyze the samples promptly after preparation. The addition of diols, such as mannitol, can sometimes stabilize the boronic acid and prevent anhydride formation, which can be explored as a formulation strategy[6].

-

pH Dependence: The solubility of the compound in aqueous media is likely to be pH-dependent due to the acidic nature of the boronic acid and the basicity of the quinoline nitrogen. Therefore, conducting solubility experiments in buffered solutions at different pH values is recommended.

C. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 8-Trifluoromethoxyquinoline-5-boronic acid.

IV. Data Interpretation and Reporting

The results of the solubility studies should be reported in a clear and concise manner.

A. Quantitative Data Summary

| Solvent | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Deionized Water | Experimental Value | Experimental Value |

| PBS (pH 7.4) | Experimental Value | Experimental Value |

| Methanol | Experimental Value | Experimental Value |

| Ethanol | Experimental Value | Experimental Value |

| Acetonitrile | Experimental Value | Experimental Value |

| DMSO | Experimental Value | Experimental Value |

| Toluene | Experimental Value | Experimental Value |

B. Key Observations and Insights

-

Compare the kinetic and thermodynamic solubility values. A large difference may indicate that the compound is slow to dissolve or that it may precipitate from a supersaturated solution.

-

Analyze the trend in solubility across different solvents. For example, higher solubility in non-polar solvents would confirm the lipophilic nature of the molecule.

-

Discuss the effect of pH on aqueous solubility.

-

Note any visual observations, such as color changes or the formation of precipitates.

Conclusion

A thorough understanding of the solubility of 8-Trifluoromethoxyquinoline-5-boronic acid is fundamental to unlocking its potential in drug discovery and materials science. While direct experimental data is not yet widely available, a systematic approach based on its chemical structure and the properties of related compounds allows for a robust assessment. By following the detailed experimental protocols outlined in this guide, researchers can generate reliable and reproducible solubility data, enabling informed decisions in lead optimization, formulation development, and the overall advancement of their research programs.

References

-

Wikipedia. Quinoline. [Online] Available at: [Link]

-

Dziuk, B., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 863. [Online] Available at: [Link]

-

PubChem. Isoquinoline-5-boronic acid. [Online] Available at: [Link]

-

Kauffman, J. F. (2004). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Online] Available at: [Link]

- Jadhao, M. M., et al. (2012). Synthesis of new terpolymer resin-II derived from 8-hydroxyquinoline 5- sulphonic acid and oxamide with formaldehyde and its characterization. Der Pharma Chemica, 4(5), 1951-1959.

-

Dziuk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Online] Available at: [Link]

- Ishiyama, T., et al. (2003). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 80, 128.

-

Optima Chemical. Boronic Acid Manufacturer and Distributor. [Online] Available at: [Link]

- Domańska, U., et al. (2012). Solubility of Phenylboronic Acid and Its Derivatives in Organic Solvents.

-

Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3410. [Online] Available at: [Link]

- Huang, H., et al. (2024). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. International Journal for Multidisciplinary Research, 6(5).

- Al-Majedy, Y. K., et al. (2017).

-

Dziuk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Online] Available at: [Link]

-

The Journal of Organic Chemistry. ACS Publications. [Online] Available at: [Link]

-

Dziuk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed. [Online] Available at: [Link]

-

Boron Molecular. Boronic acid esters Supplier. [Online] Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Definitive Guide: Stability & Handling of 8-Trifluoromethoxyquinoline-5-boronic Acid

Topic: Stability of 8-Trifluoromethoxyquinoline-5-boronic Acid Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Stability Paradox

8-Trifluoromethoxyquinoline-5-boronic acid (CAS: 1072951-46-2) represents a high-value pharmacophore scaffold, combining the metabolic resilience of the quinoline core with the lipophilic, bioisosteric properties of the trifluoromethoxy (

While 5-position quinoline boronic acids are generally more robust than their 2- or 8-position counterparts (which suffer from rapid protodeboronation due to nitrogen proximity), the introduction of the electron-withdrawing

Structural & Electronic Analysis

To predict stability, we must deconstruct the molecule’s electronic push-pull systems.

The Quinoline Scaffold (C5 vs. N1)

In quinoline, the nitrogen atom (N1) is the locus of basicity. The C5 position, located on the carbocyclic ring, is electronically distinct from the pyridine-like ring.

-

Advantage: Unlike C2-boronic acids, C5-isomers are not susceptible to the rapid "facilitated protodeboronation" mechanism involving direct Lewis acid-base interaction between the Boron and Nitrogen.

-

Risk: The C5 position is susceptible to electrophilic aromatic substitution (and its reverse), making pH control critical.

The 8-Trifluoromethoxy Effect

The

-

Impact on Boron: By withdrawing electron density from the ring, the

group lowers the pKa of the boronic acid (making it more acidic). -

Stability Implication: Electron-poor aryl boronic acids are generally more stable to acid-catalyzed protodeboronation but less stable to base-catalyzed pathways (due to the stabilization of the anionic boronate intermediate).

Table 1: Physicochemical Stability Profile

| Parameter | Characteristic | Implication for Handling |

| Hybridization | Lewis acidic; avidly binds diols and water. | |

| Solid State Form | Equilibrium with Boroxine | Exists as a trimeric anhydride (boroxine) in dry conditions. |

| Hygroscopicity | High | Rapidly absorbs atmospheric water to hydrolyze boroxine. |

| Oxidative Liability | Moderate | |

| Protodeboronation | pH-Dependent | Slow at neutral pH; accelerated at pH > 10 and pH < 2. |

Mechanistic Degradation Pathways

Understanding how the molecule dies is the only way to keep it alive.

Protodeboronation (The Primary Threat)

In aqueous basic media (common in Suzuki couplings), the boronic acid forms a boronate anion. The quinoline ring, being electron-deficient, can facilitate the cleavage of the C-B bond, replacing it with a proton.

Oxidative Dealkylation

In the presence of peroxides or air (over long periods), the C-B bond is inserted by oxygen, yielding the phenol (8-trifluoromethoxy-5-hydroxyquinoline).

Visualization: Degradation Topology

The following diagram maps the kinetic competition between stable storage forms and irreversible degradation.

Figure 1: Kinetic equilibrium and irreversible sinks for 8-Trifluoromethoxyquinoline-5-boronic acid.

Experimental Protocols

Protocol A: Quantitative Stability Assessment (HPLC)

Use this protocol to validate a new batch or check solution stability before a campaign.

Materials:

-

Agilent/Waters HPLC (C18 Column).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Internal Standard: Benzophenone or Naphthalene (non-reactive).

Workflow:

-

Preparation: Dissolve 5 mg of boronic acid in 1 mL DMSO. Add 0.1 mg Internal Standard.

-

Stress Condition 1 (Neutral): Dilute 50 µL stock into 950 µL Phosphate Buffer (pH 7.4).

-

Stress Condition 2 (Basic): Dilute 50 µL stock into 950 µL Carbonate Buffer (pH 10.5) – Mimics Suzuki conditions.

-

Monitoring: Inject immediately (

) and then every hour for 12 hours. -

Analysis: Plot the Area Ratio (Boronic Acid / Internal Standard) vs. Time.

-

Pass Criteria: >95% remaining after 6 hours.

-

Fail Criteria: Appearance of quinoline peak (protodeboronation) or phenol peak (oxidation).

-

Protocol B: "Slow-Release" Suzuki Coupling

If Protocol A shows instability at basic pH, use this modified coupling strategy.

Rationale: High concentrations of base accelerate protodeboronation. This protocol buffers the pH or uses a slow-release mechanism.

-

Solvent System: Use degassed Dioxane:Water (4:1). Avoid MeOH (promotes solvolysis).

-

Base Selection: Switch from

(strong base) to -

Catalyst: Use a precatalyst like XPhos Pd G2 or Pd(dppf)Cl2 that initiates rapidly, minimizing the time the boronic acid sits in the basic soup before transmetalation.

-

Stoichiometry: Use 1.5 - 2.0 equivalents of the boronic acid to account for sacrificial decomposition.

Handling & Storage Strategy

Solid State Storage

-

Temperature: Store at -20°C.

-

Atmosphere: Argon or Nitrogen blanket is mandatory.

-

Container: Amber glass vial with a Teflon-lined cap (prevents moisture ingress).

-

Re-drying: If the solid becomes sticky (hydrolysis), it can be gently heated to 40°C under high vacuum for 2 hours to regenerate the boroxine anhydride form.

Solution State

-

Solvent: DMSO or DMF (anhydrous).

-

Shelf-life: Use within 24 hours. Do not store in protic solvents (MeOH, EtOH) as they form hemiesters that complicate stoichiometry.

Troubleshooting Decision Tree

Use this logic flow to determine the correct derivative for your synthesis.

Figure 2: Operational decision matrix for optimizing reaction conditions.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

-

Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society, 131(20), 6961–6963. Link

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13112. Link

-

Ros, A., et al. (2021).[2] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.[2] Link

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Methodological & Application

The Strategic Application of 8-Trifluoromethoxyquinoline-5-boronic Acid in Modern Drug Discovery

Introduction: A Privileged Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Among the myriad of building blocks available to medicinal chemists, 8-Trifluoromethoxyquinoline-5-boronic acid emerges as a compound of significant interest. This versatile reagent synergistically combines the pharmacologically relevant quinoline core with the advantageous physicochemical properties of a trifluoromethoxy group, all while featuring a highly adaptable boronic acid moiety for chemical elaboration.

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Its aromatic, bicyclic structure provides a rigid framework for the precise spatial orientation of functional groups, facilitating interactions with biological targets.[1]

The trifluoromethoxy (-OCF3) group, often considered a "super-methoxy" group, offers several advantages over a traditional methoxy substituent. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] The increased resistance of the -OCF3 group to enzymatic degradation, particularly by cytochrome P450 enzymes, often leads to an improved pharmacokinetic profile.[4]

The boronic acid functional group is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the quinoline core and a wide array of aryl or heteroaryl partners, enabling the rapid generation of diverse compound libraries for biological screening.[5][7] Boronic acids themselves have also gained prominence as pharmacophores in their own right, with several FDA-approved drugs featuring this moiety.[8][9]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 8-Trifluoromethoxyquinoline-5-boronic acid in drug discovery programs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the synthesis of next-generation therapeutics.

PART 1: The Synthetic Utility of 8-Trifluoromethoxyquinoline-5-boronic Acid

The primary application of 8-Trifluoromethoxyquinoline-5-boronic acid in drug discovery is as a key intermediate in the synthesis of complex organic molecules via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a robust and versatile method for constructing biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds.

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Chemical Diversity

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[5][7] The reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of coupling partners.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of 8-Trifluoromethoxyquinoline-5-boronic acid, "Ar'-B(OH)2" in the diagram represents our building block. The "Ar-X" can be a diverse range of aryl or heteroaryl halides, allowing for the synthesis of a vast library of novel quinoline derivatives.

Plausible Synthetic Route to 8-Trifluoromethoxyquinoline-5-boronic Acid

While 8-Trifluoromethoxyquinoline-5-boronic acid is not readily commercially available, its synthesis can be envisioned from the corresponding bromo-substituted precursor, 5-Bromo-8-(trifluoromethyl)quinoline, which has been reported in chemical supplier databases.[10] A common and effective method for the synthesis of aryl boronic acids from aryl halides is the palladium-catalyzed Miyaura-Ishiyama borylation.[11]

The proposed synthetic workflow is as follows:

Figure 2: Proposed synthetic workflow for 8-Trifluoromethoxyquinoline-5-boronic acid.

PART 2: Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).

Protocol for Miyaura-Ishiyama Borylation of 5-Bromo-8-(trifluoromethyl)quinoline

This protocol describes a representative procedure for the synthesis of the pinacol ester of 8-Trifluoromethoxyquinoline-5-boronic acid.

Reagents and Materials:

| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |

| 5-Bromo-8-(trifluoromethyl)quinoline | 276.05 | 1.0 | 1.0 |

| Bis(pinacolato)diboron (B2pin2) | 253.94 | 1.2 | 1.2 |